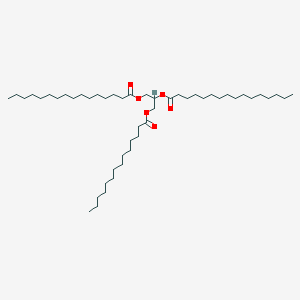

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

Description

Properties

IUPAC Name |

(2-hexadecanoyloxy-3-tetradecanoyloxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-29-26-21-18-15-12-9-6-3)55-49(52)43-40-37-34-31-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVXCFSNEOMSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H94O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972903 | |

| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

779.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57416-13-4 | |

| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol, a specific triacylglycerol with applications in various scientific domains.

Core Concepts and Physicochemical Properties

This compound is an asymmetric triacylglycerol, meaning it has a stereocenter at the second carbon of the glycerol (B35011) backbone. It is comprised of a glycerol molecule esterified with two palmitic acid molecules at the sn-1 and sn-2 positions and one myristic acid molecule at the sn-3 position.[1] This specific arrangement of fatty acids confers distinct physical and chemical properties that are of interest in lipid science and technology.

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C49H94O6 | [1] |

| Molecular Weight | 779.3 g/mol | [1][2] |

| CAS Number | 60138-14-9 | [1][3] |

| Physical State | Solid | [1] |

| Solubility | Chloroform (B151607): 1 mg/ml | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | -20°C | [1] |

| Synonyms | 1,2-Palmitin-3-Myristin, TG(16:0/16:0/14:0) | [1] |

Synthesis and Purification

The synthesis of asymmetrically substituted triacylglycerols like this compound requires a controlled, multi-step process to ensure the correct placement of the different fatty acid chains. Both chemical and enzymatic methods can be employed.

Experimental Protocol: Enzymatic Synthesis

Enzymatic synthesis offers high regioselectivity, allowing for the specific placement of fatty acids on the glycerol backbone under mild reaction conditions.[4][5][6][7] A general two-step enzymatic protocol is outlined below.

Step 1: Synthesis of 1,2-Dipalmitoyl-rac-glycerol (B53016)

-

Reaction Setup: A mixture of glycerol and an excess of palmitic acid is prepared.

-

Enzyme Addition: A non-regiospecific lipase (B570770) is added to the mixture to catalyze the esterification of glycerol with palmitic acid.

-

Reaction Conditions: The reaction is typically carried out in a solvent-free system or in an organic solvent at a controlled temperature to favor the formation of di- and triacylglycerols.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the relative amounts of mono-, di-, and triacylglycerols.

-

Purification: The desired 1,2-dipalmitoyl-rac-glycerol is separated from the reaction mixture using column chromatography.

Step 2: Esterification with Myristic Acid

-

Reaction Setup: The purified 1,2-dipalmitoyl-rac-glycerol is dissolved in a suitable organic solvent along with myristic acid.

-

Enzyme Addition: A sn-1,3 specific lipase is introduced to the reaction mixture. This enzyme will specifically catalyze the esterification at the free sn-3 position of the glycerol backbone.

-

Reaction Conditions: The reaction is maintained at a specific temperature and pH to ensure optimal enzyme activity and prevent acyl migration.

-

Monitoring: The formation of the target triacylglycerol is monitored using TLC or HPLC.

-

Final Purification: The final product, this compound, is purified from the reaction mixture by flash chromatography or crystallization.[8]

Purification Workflow

Caption: General workflow for the purification of this compound.

Analytical Characterization

The structure and purity of synthesized this compound are confirmed using various analytical techniques.

Experimental Protocol: Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the purified product is prepared in a suitable solvent, such as chloroform or methanol.

-

Ionization: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) is used to generate ions of the triacylglycerol molecules.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound, the expected [M+Na]⁺ ion is at m/z 779.3.[8]

-

Tandem MS (MS/MS): Collision-induced dissociation (CID) is performed on the parent ion to induce fragmentation. The resulting fragment ions provide information about the fatty acid composition and their positions on the glycerol backbone.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: The purified triacylglycerol is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl3).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides detailed structural information.

-

Carbonyl Carbons: The signals for the carbonyl carbons of the ester groups appear in the range of δ 172–174 ppm. The specific chemical shifts can help distinguish between the fatty acids at the sn-1, sn-2, and sn-3 positions.[8][9]

-

Glycerol Backbone Carbons: The signals for the carbons of the glycerol backbone are typically found between δ 62–72 ppm.[8][10]

-

Acyl Chain Carbons: The numerous signals for the carbons of the fatty acid chains are observed in the upfield region of the spectrum.[11]

-

-

¹H NMR Spectroscopy: While more complex due to overlapping signals, the ¹H NMR spectrum can provide complementary information about the protons on the glycerol backbone and the fatty acid chains.

Applications in Drug Development

Triacylglycerols are key components of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[12][13] These systems are used to improve the solubility, stability, and bioavailability of poorly water-soluble drugs.[14]

The defined structure of this compound makes it a valuable excipient in the formulation of these advanced drug delivery systems. As a solid lipid at physiological temperatures, it can form the core matrix of SLNs, entrapping the active pharmaceutical ingredient.[15] The specific fatty acid composition can influence the drug loading capacity, release profile, and overall stability of the nanoparticles.

Role in Signaling Pathways

Triacylglycerol metabolism is intricately linked to cellular signaling pathways.[16][17][18] While specific signaling roles for this compound have not been extensively studied, the intermediates and products of its metabolism, such as diacylglycerols (DAGs) and free fatty acids, are known to be important signaling molecules.[19][20]

Triacylglycerol Metabolic Pathway

The synthesis and breakdown of triacylglycerols are central to cellular energy homeostasis.

Caption: Simplified overview of the triacylglycerol synthesis and breakdown pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1,2-Dipalmitoyl-3-myristoylglycerol | C49H94O6 | CID 91867460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:60138-14-9 | Chemsrc [chemsrc.com]

- 4. Highly efficient enzymatic synthesis of 2-monoacylglycerides and structured lipids and their production on a technical scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel method for the synthesis of symmetrical triacylglycerols by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound|CAS 115223-98-8 [benchchem.com]

- 9. ajol.info [ajol.info]

- 10. researchgate.net [researchgate.net]

- 11. aocs.org [aocs.org]

- 12. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers [mdpi.com]

- 13. Lipid-based nanoparticle - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Solid lipid: Significance and symbolism [wisdomlib.org]

- 16. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 19. Insulin signalling mechanisms for triacylglycerol storage - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol: Structure, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a mixed-acid triglyceride, a class of lipids crucial for energy storage and cellular signaling. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and relevant experimental methodologies. As a specific, structured lipid, it serves as a valuable tool in lipidomics, nutritional science, and the development of lipid-based drug delivery systems. Its defined composition allows for precise studies of enzyme specificity, lipid metabolism, and the biophysical characteristics of lipid bilayers. This document is intended to be a resource for researchers and professionals engaged in these fields.

Molecular Structure and Identification

This compound consists of a glycerol (B35011) backbone esterified with two palmitic acid molecules at the sn-1 and sn-2 positions, and one myristic acid molecule at the sn-3 position. The designation "rac" (racemic) indicates that the material is a mixture of the two possible enantiomers at the sn-2 position of the glycerol backbone.

Below is a DOT script for the visualization of the molecular structure.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from commercial suppliers and databases, specific experimental values for properties like melting and boiling points are not readily found in the literature for this exact molecule. The provided information is based on available data and general characteristics of similar saturated mixed-acid triglycerides.

| Property | Value | Reference(s) |

| Chemical Formula | C49H94O6 | [1] |

| Molecular Weight | 779.27 g/mol | [1] |

| CAS Number | 60138-14-9 | [1] |

| Appearance | Solid at room temperature | [1] |

| Solubility | Soluble in chloroform (B151607) (1 mg/ml) | [1] |

| Melting Point | Not explicitly available | |

| Boiling Point | Not explicitly available | |

| Density | Not explicitly available |

Experimental Protocols

Synthesis: Lipase-Catalyzed Esterification

The synthesis of structured triglycerides like this compound is often achieved through enzymatic methods to ensure regioselectivity. A common approach involves a two-step lipase-catalyzed process.

Principle: A 1,3-specific lipase (B570770) is used to first synthesize 2-monoacylglycerol, which is then esterified with the desired fatty acids at the sn-1 and sn-3 positions. For this compound, a slightly different strategy involving protection and sequential esterification might be employed.

General Protocol Outline:

-

Protection of Glycerol: The sn-1 and sn-3 hydroxyl groups of glycerol can be protected, for example, as an isopropylidene ketal.

-

Esterification at sn-2: The free hydroxyl group at the sn-2 position is esterified with palmitic acid.

-

Deprotection: The protecting group is removed to expose the hydroxyl groups at sn-1 and sn-3.

-

Esterification at sn-1 and sn-3: The remaining hydroxyl groups are esterified. For the synthesis of a racemic mixture, a non-specific lipase or chemical esterification could be used in this step with a mixture of palmitic and myristic acids, followed by purification to isolate the desired product. A more controlled approach would involve sequential enzymatic esterification.

Below is a DOT script illustrating a generalized workflow for the enzymatic synthesis of a mixed-acid triglyceride.

Purification: Flash Chromatography

Flash chromatography is a common and effective method for the purification of triglycerides from a reaction mixture.

Principle: The crude product is separated based on the differential partitioning of its components between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. For triglycerides, a normal-phase separation is typically employed, where less polar compounds elute before more polar compounds.

General Protocol Outline:

-

Sample Preparation: The crude reaction mixture is dissolved in a small amount of a non-polar solvent.

-

Column Packing: A glass column is packed with silica gel as the stationary phase, equilibrated with the initial mobile phase (a non-polar solvent or a mixture of non-polar solvents).

-

Loading: The sample is loaded onto the top of the silica gel bed.

-

Elution: The mobile phase is passed through the column under positive pressure. A gradient of increasing polarity (e.g., by gradually adding a more polar solvent like diethyl ether or ethyl acetate (B1210297) to a non-polar solvent like hexane) is often used to elute the components.

-

Fraction Collection: Fractions of the eluate are collected.

-

Analysis: The composition of each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the pure desired product.

-

Solvent Evaporation: The solvent is removed from the pooled pure fractions to yield the purified this compound.

The following DOT script illustrates the workflow for flash chromatography purification.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of triglycerides.

-

¹H NMR: The proton NMR spectrum of a triglyceride typically shows characteristic signals for the glycerol backbone protons and the fatty acid chains. The protons on the glycerol backbone appear in the range of 4.0-5.5 ppm. The signals for the fatty acid chains include the α-carbonyl methylene (B1212753) protons (~2.3 ppm), the β-carbonyl methylene protons (~1.6 ppm), the bulk methylene protons (~1.2-1.4 ppm), and the terminal methyl protons (~0.9 ppm).

-

¹³C NMR: The carbon NMR spectrum provides more detailed structural information. The carbonyl carbons of the ester groups resonate around 172-174 ppm. The carbons of the glycerol backbone appear in the range of 62-70 ppm. The various carbons of the fatty acid chains can also be resolved, allowing for the identification and quantification of the different fatty acids present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to identify the fatty acid composition of the triglyceride.

-

Electrospray Ionization (ESI-MS): This soft ionization technique typically produces protonated molecules [M+H]⁺ or adducts such as [M+Na]⁺ or [M+NH₄]⁺. For this compound, the expected m/z for the [M+Na]⁺ ion is approximately 801.7.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides information about the constituent fatty acids. The neutral loss of a fatty acid from the triglyceride is a common fragmentation pathway. For example, the loss of palmitic acid (256.4 Da) or myristic acid (228.4 Da) would result in characteristic fragment ions.

Biological Role and Potential Applications

This compound has been identified as a component of bovine milk fat[1]. As a mixed-acid triglyceride, it is involved in the general metabolic pathways of lipids.

Lipid Metabolism: Triglycerides are the primary form of energy storage in animals. They are synthesized in the liver and adipose tissue and are transported in lipoproteins. In times of energy demand, triglycerides are hydrolyzed by lipases to release fatty acids, which can then be oxidized to produce ATP.

The following DOT script provides a simplified overview of the central role of triglycerides in lipid metabolism.

References

An In-depth Technical Guide to the Chemical Characteristics of TG(16:0/16:0/14:0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglyceride (TG) 1,2-dipalmitoyl-3-myristoyl-glycerol, denoted as TG(16:0/16:0/14:0), is a mixed-acid triacylglycerol composed of a glycerol (B35011) backbone esterified with two molecules of palmitic acid (16:0) and one molecule of myristic acid (14:0). As a component of natural fats and oils, understanding its specific chemical and physical properties is crucial for various fields, including lipidomics, nutritional science, and the development of lipid-based drug delivery systems. This guide provides a comprehensive overview of the core chemical characteristics of TG(16:0/16:0/14:0), detailed experimental methodologies for its analysis, and insights into its biosynthetic origins.

Chemical and Physical Properties

The fundamental properties of TG(16:0/16:0/14:0) are summarized in the tables below. These values are critical for predicting its behavior in biological and chemical systems.

Table 1: General and Chemical Properties of TG(16:0/16:0/14:0)

| Property | Value | Source |

| IUPAC Name | [(2S)-2-hexadecanoyloxy-3-tetradecanoyloxypropyl] hexadecanoate | PubChem |

| Synonyms | 1,2-Dipalmitoyl-3-myristoylglycerol, PP14 Glycerol, TAG(14:0/16:0/16:0) | PubChem |

| Molecular Formula | C49H94O6 | PubChem |

| Physical State | Solid | Human Metabolome Database |

| CAS Number | 57416-13-4 | ChemIDplus |

Table 2: Computed Molecular Properties of TG(16:0/16:0/14:0)

| Property | Value | Source |

| Molecular Weight | 779.3 g/mol | PubChem |

| Exact Mass | 778.70504071 Da | PubChem |

| Topological Polar Surface Area | 78.9 Ų | PubChem |

| LogP (octanol/water) | 18.04 | Human Metabolome Database |

| Hydrogen Bond Donor Count | 0 | ChemAxon |

| Hydrogen Bond Acceptor Count | 6 | ChemAxon |

| Rotatable Bond Count | 48 | ChemAxon |

Biosynthesis

The primary pathway for the de novo synthesis of triacylglycerols in eukaryotes is the Kennedy pathway. This pathway involves the sequential acylation of a glycerol-3-phosphate backbone. The formation of TG(16:0/16:0/14:0) would follow these enzymatic steps, with the specific incorporation of palmitic and myristic acids being dependent on the substrate specificity of the involved acyltransferases.

The key enzymes in this pathway are Glycerol-3-phosphate acyltransferase (GPAT) and Diacylglycerol acyltransferase (DGAT). GPAT isoforms exhibit preferences for certain fatty acyl-CoAs. For instance, mitochondrial GPAT1 preferentially catalyzes the transfer of saturated fatty acids like palmitic acid (16:0) to the sn-1 position of glycerol-3-phosphate. Microsomal GPAT3, on the other hand, shows a preference for oleoyl-CoA but can also utilize other long-chain acyl-CoAs, including palmitoyl-CoA and myristoyl-CoA. DGAT enzymes, which catalyze the final acylation step, also display substrate selectivity. For example, MaDGAT1B from Mortierella alpina has a preference for C16:0 among saturated fatty acids.

Caption: The Kennedy pathway for the biosynthesis of TG(16:0/16:0/14:0).

Experimental Protocols

Enzymatic Synthesis of TG(16:0/16:0/14:0)

This protocol describes a plausible two-step enzymatic synthesis of TG(16:0/16:0/14:0) using commercially available lipases, which are often used for the production of structured triglycerides.

Step 1: Synthesis of 1,3-dipalmitoyl-glycerol

-

Reaction Mixture: Combine glycerol and vinyl palmitate in a 1:2 molar ratio in a solvent-free system.

-

Enzyme: Add an immobilized sn-1,3 specific lipase (B570770) (e.g., Novozym 435) at a concentration of 10% (w/w) of the total substrates.

-

Incubation: Incubate the mixture at 60°C with constant stirring (e.g., 200 rpm) for 24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Purification: After the reaction, remove the enzyme by filtration. The 1,3-dipalmitoyl-glycerol can be purified by crystallization from an appropriate solvent like acetone (B3395972) at a low temperature.

Step 2: Esterification with Myristic Acid

-

Reaction Mixture: Dissolve the purified 1,3-dipalmitoyl-glycerol and myristic acid in a 1:1.2 molar ratio in a suitable organic solvent (e.g., hexane).

-

Enzyme: Add a non-specific lipase (e.g., from Candida antarctica) to the mixture.

-

Incubation: Incubate at 50°C with agitation for 48 hours.

-

Purification: After the reaction, filter out the enzyme. The solvent is then evaporated under reduced pressure. The final product, TG(16:0/16:0/14:0), can be purified using column chromatography on silica (B1680970) gel with a gradient of hexane (B92381) and diethyl ether.

Caption: A two-step enzymatic synthesis workflow for TG(16:0/16:0/14:0).

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for the purification and analysis of triglycerides.

-

HPLC System: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and an evaporative light-scattering detector (ELSD) or a mass spectrometer.

-

Mobile Phase: A gradient of acetonitrile (B52724) (solvent A) and a mixture of isopropanol (B130326) and hexane (e.g., 90:10 v/v) (solvent B).

-

Gradient Program:

-

0-5 min: 100% A

-

5-25 min: Linear gradient to 50% B

-

25-30 min: Hold at 50% B

-

30-35 min: Return to 100% A

-

35-40 min: Re-equilibration at 100% A

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10-20 µL of the sample dissolved in a suitable solvent like chloroform (B151607) or hexane.

-

Detection: Monitor the elution profile and collect the fraction corresponding to the retention time of TG(16:0/16:0/14:0).

Characterization by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural elucidation and identification of triglycerides.

-

Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used.

-

Mass Analyzer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution mass measurements.

-

Sample Infusion: The purified sample can be directly infused into the mass spectrometer or introduced via an HPLC system as described above.

-

MS Scan Mode:

-

Full Scan (MS1): Acquire data in the m/z range of 100-1200 to determine the molecular ion of TG(16:0/16:0/14:0) (e.g., [M+NH4]+ adduct).

-

Tandem MS (MS/MS): Select the precursor ion corresponding to TG(16:0/16:0/14:0) and subject it to collision-induced dissociation (CID).

-

-

Fragmentation Analysis: The fragmentation pattern will reveal the loss of the individual fatty acyl chains, confirming the composition of the triglyceride. For TG(16:0/16:0/14:0), characteristic neutral losses corresponding to palmitic acid and myristic acid will be observed.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information.

-

Sample Preparation: Dissolve a sufficient amount of the purified TG(16:0/16:0/14:0) in deuterated chloroform (CDCl₃).

-

¹H NMR:

-

Acquire a standard ¹H NMR spectrum.

-

Expected Signals:

-

Signals for the glycerol backbone protons.

-

A triplet around 2.3 ppm corresponding to the α-methylene protons of the fatty acyl chains.

-

A large signal around 1.2-1.3 ppm for the methylene (B1212753) protons of the fatty acid chains.

-

A triplet around 0.9 ppm for the terminal methyl groups of the fatty acids.

-

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals:

-

Signals in the carbonyl region (~173 ppm) for the ester groups.

-

Signals for the glycerol carbons.

-

A series of signals for the methylene and methyl carbons of the palmitoyl (B13399708) and myristoyl chains. The chemical shifts of the carbons near the ester linkage can provide information about the position of the fatty acids on the glycerol backbone.

-

-

Conclusion

This technical guide provides a detailed overview of the chemical characteristics, biosynthesis, and experimental methodologies for the study of TG(16:0/16:0/14:0). The provided data and protocols offer a solid foundation for researchers, scientists, and drug development professionals working with this specific triglyceride and other mixed-acid triacylglycerols. The combination of synthetic, chromatographic, and spectrometric techniques is essential for the unambiguous identification and characterization of such lipid species.

In-Depth Technical Guide: Physical Properties of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a mixed-acid triglyceride containing two palmitic acid moieties at the sn-1 and sn-2 positions and a myristic acid moiety at the sn-3 position of the glycerol (B35011) backbone. Its chemical formula is C49H94O6.[1][2] This asymmetrical structure influences its physical properties, such as its melting and crystallization behavior, which are critical for its applications in various fields, including as a component in lipid-based drug delivery systems and as a standard in lipidomic research. This guide provides a comprehensive overview of the known physical properties of this triglyceride, detailed experimental methodologies for their characterization, and a summary of its limited known biological roles.

Physicochemical Properties

This compound is a solid at room temperature.[2] Its asymmetrical nature leads to less efficient crystal packing compared to its symmetrical counterparts, which generally results in a lower melting point.[3]

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value | Source |

| Chemical Name | This compound | |

| Synonyms | TG(16:0/16:0/14:0), 1,2-Palmitin-3-Myristin | [2] |

| CAS Number | 60138-14-9 | [2] |

| Molecular Formula | C49H94O6 | [1][2] |

| Molecular Weight | 779.3 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Property | Value | Method | Source |

| Melting Point (β'1-phase) | ~31–35 °C | Differential Scanning Calorimetry (DSC) | |

| Boiling Point | Data not available | ||

| Density | Data not available | ||

| Solubility | Chloroform: 1 mg/mL | Not specified | [1] |

| Ethanol | Partially soluble (solubility increases with temperature) | [4] | |

| Acetone | Partially soluble (solubility increases with temperature) | [4] |

Experimental Protocols

Accurate characterization of the physical properties of triglycerides relies on precise experimental techniques. The following sections detail the methodologies for determining key thermal and structural properties.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is a fundamental technique for determining the melting and crystallization behavior of triglycerides, including their polymorphic transitions.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to prevent any mass loss during heating. An identical empty, sealed pan should be used as a reference.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 0 °C).

-

Ramp the temperature at a controlled heating rate, typically between 5-10 °C/min, to a temperature above the final melting point (e.g., 70 °C). This initial scan reveals the melting behavior of the original crystalline form.

-

Hold the sample at the high temperature for several minutes to erase its thermal history.

-

Cool the sample at a controlled rate (e.g., 5-10 °C/min) back to the initial temperature to observe the crystallization behavior.

-

A second heating scan is often performed under the same conditions as the first to analyze the thermal behavior of the recrystallized sample.

-

-

Atmosphere: Conduct the experiment under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min to prevent oxidative degradation.[5]

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpies (area under the peak) of melting and crystallization events. These correspond to the different polymorphic forms of the triglyceride.

X-ray Diffraction (XRD) for Polymorphic Characterization

XRD is essential for identifying the specific crystalline structures (polymorphs) of triglycerides by analyzing how X-rays are scattered by the crystal lattice.

Methodology:

-

Sample Preparation: The triglyceride sample must be crystallized under controlled temperature conditions to obtain the desired polymorph(s). This can be achieved by holding the molten sample at a specific isothermal temperature within a sample holder, such as a glass capillary tube.

-

Instrument Setup:

-

Mount the sample in the XRD instrument, often on a temperature-controlled stage.

-

Use a common X-ray source, such as Cu Kα radiation.

-

-

Data Collection:

-

Wide-Angle X-ray Scattering (WAXS): Collect diffraction patterns over a 2θ range of approximately 15-25°. The short spacings in this region are characteristic of the subcell packing of the acyl chains and are used to identify the polymorph (α, β', or β).

-

Small-Angle X-ray Scattering (SAXS): Collect diffraction patterns at very low angles (typically 2θ < 10°). The long spacings in this region correspond to the lamellar stacking of the triglyceride molecules (e.g., double- or triple-chain length packing).

-

-

Data Analysis: Analyze the positions and intensities of the diffraction peaks to determine the crystal lattice parameters and identify the polymorphic form.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive thermal and structural analysis of a triglyceride like this compound.

Caption: General workflow for triglyceride thermal and structural analysis.

Biological Significance

Currently, there is no evidence to suggest that this compound has a specific role in cell signaling pathways. Like other dietary triglycerides, it serves as a source of energy and fatty acids. Upon ingestion, it is hydrolyzed by lipases into its constituent fatty acids (palmitic acid and myristic acid) and a glycerol backbone. These components are then absorbed and can be re-esterified into new triglycerides for storage in adipose tissue or utilized in various metabolic processes, such as beta-oxidation for energy production or incorporation into cellular membranes.[6] The general metabolic fate of its constituent fatty acids is well-understood, but a unique biological role for the intact triglyceride has not been identified.

The diagram below illustrates the general metabolic fate of dietary triglycerides.

Caption: General metabolic pathway of dietary triglycerides.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties [mdpi.com]

- 4. solubility - Are triglycerides soluble in polar solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DSpace [dr.lib.iastate.edu]

An In-depth Technical Guide to 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol: Physicochemical Properties, Biological Roles, and Methodologies for Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a mixed-acid triglyceride composed of two palmitic acid chains at the sn-1 and sn-2 positions and a myristic acid chain at the sn-3 position of the glycerol (B35011) backbone. While specific research on the distinct biological functions of this particular triglyceride is limited, its asymmetrical structure suggests a significant role in lipid metabolism and cellular processes, differing from its symmetrical counterparts. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, explores its putative biological functions based on the broader understanding of triglyceride metabolism, and offers detailed experimental protocols for its investigation. This document aims to serve as a foundational resource for researchers in lipid biology, drug development, and nutritional sciences.

Physicochemical Properties

Quantitative data for this compound is primarily available from chemical suppliers and databases. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C49H94O6 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 779.3 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 60138-14-9 | --INVALID-LINK-- |

| Synonyms | 1,2-Palmitin-3-Myristin, TG(16:0/16:0/14:0) | --INVALID-LINK-- |

| Physical State | Solid | --INVALID-LINK-- |

| Solubility | Chloroform: 1 mg/ml | --INVALID-LINK-- |

| Storage Temperature | -20°C | --INVALID-LINK-- |

| Natural Source | Bovine milk fat | --INVALID-LINK-- |

Putative Biological Functions and Significance

As a triglyceride, this compound primarily serves as an energy source and a component of cellular membranes.[1] The asymmetrical arrangement of its fatty acid chains is crucial in determining its metabolic fate and physical properties.[2]

Role in Metabolism and Energy Storage

Triglycerides are the primary form of energy storage in animals.[3][4] Upon ingestion, this compound is expected to undergo hydrolysis by lipases in the gastrointestinal tract.[3] The specificity of these lipases for the ester bonds at the sn-1 and sn-3 positions results in the release of palmitic and myristic acids, and the formation of 2-palmitoyl-glycerol.[2] These breakdown products are then absorbed by enterocytes, re-esterified back into triglycerides, and packaged into chylomicrons for transport through the lymphatic system and bloodstream to various tissues for energy utilization or storage in adipose tissue.[5][6]

The general pathway for triglyceride metabolism is illustrated in the following diagram:

Caption: General pathway of dietary triglyceride digestion, absorption, and transport.

Potential Role in Cellular Signaling

While direct evidence is lacking for this compound, the hydrolysis of triglycerides yields diacylglycerols (DAGs) and fatty acids, which are known second messengers in various signaling cascades. The specific structure of the released fatty acids and the resulting mono- and diglycerides can influence cellular signaling pathways. For instance, different fatty acids can modulate the activity of protein kinase C (PKC) isoforms and other signaling proteins. The asymmetry of the parent triglyceride dictates the types of signaling molecules generated upon its breakdown.

A simplified representation of how triglyceride metabolites can influence signaling is shown below:

Caption: Hypothetical signaling role of metabolites from this compound.

Influence on Membrane Structure

Triglycerides are generally not major structural components of cell membranes. However, the fatty acids released from their hydrolysis can be incorporated into phospholipids, which are the primary building blocks of cellular membranes. The nature of these incorporated fatty acids (e.g., chain length, degree of saturation) can influence membrane fluidity and the function of membrane-bound proteins.

Detailed Experimental Protocols

The following protocols are generalized methods for the study of triglycerides and can be adapted for the specific investigation of this compound.

In Vitro Digestion Model

This protocol simulates the digestion of triglycerides in the human gastrointestinal tract.

Objective: To determine the rate and extent of hydrolysis of this compound by pancreatic lipase.

Materials:

-

This compound

-

Porcine pancreatic lipase

-

Bile salts (e.g., sodium taurocholate and sodium glycodeoxycholate)

-

Tris-HCl buffer (pH 8.0)

-

CaCl2 solution

-

Fatty acid-free bovine serum albumin (BSA)

-

Thin Layer Chromatography (TLC) plates (silica gel G)

-

Developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

-

Iodine vapor for visualization

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare the substrate emulsion: Disperse a known concentration of this compound in Tris-HCl buffer containing bile salts by sonication to form a stable emulsion.

-

Initiate the reaction: Equilibrate the emulsion at 37°C. Add CaCl2 and pancreatic lipase to initiate the hydrolysis reaction.

-

Monitor the reaction: At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a solution to lower the pH (e.g., HCl).

-

Lipid extraction: Extract the lipids from the reaction mixture using a suitable solvent system (e.g., chloroform:methanol, 2:1, v/v).

-

Analysis of hydrolysis products:

-

TLC: Spot the extracted lipids onto a TLC plate and develop the chromatogram. Visualize the separated lipids (unhydrolyzed triglyceride, diglycerides, monoglycerides, and free fatty acids) using iodine vapor.

-

GC-MS: Scrape the corresponding spots from the TLC plate, extract the lipids, and methylate the fatty acids. Analyze the fatty acid methyl esters by GC-MS to identify and quantify the released palmitic and myristic acids.

-

The workflow for this experiment is depicted below:

Caption: Experimental workflow for the in vitro digestion of this compound.

Cellular Uptake and Metabolism

This protocol outlines a method to study the uptake and metabolic fate of this compound in a cell culture model (e.g., Caco-2 cells for intestinal absorption or adipocytes for storage).

Objective: To quantify the cellular uptake and trace the metabolic conversion of radiolabeled this compound.

Materials:

-

Radiolabeled 1,2-Dipalmitoyl-3-[¹⁴C]myristoyl-rac-glycerol (requires custom synthesis)

-

Cell culture medium and supplements

-

Caco-2 cells or other relevant cell line

-

Scintillation counter and vials

-

Lipid extraction solvents

-

TLC or HPLC system for lipid separation

Procedure:

-

Cell Culture: Culture the chosen cell line to confluency.

-

Prepare labeled lipid emulsion: Prepare an emulsion of the radiolabeled triglyceride in the cell culture medium.

-

Incubation: Incubate the cells with the medium containing the radiolabeled triglyceride for various time points.

-

Wash: After incubation, wash the cells thoroughly with cold phosphate-buffered saline (PBS) to remove any non-internalized lipid.

-

Cell Lysis and Lipid Extraction: Lyse the cells and extract the total lipids.

-

Quantify Uptake: Measure the total radioactivity in the lipid extract using a scintillation counter to determine the amount of triglyceride taken up by the cells.

-

Analyze Metabolic Fate: Separate the different lipid classes (triglycerides, phospholipids, cholesterol esters, etc.) from the extract using TLC or HPLC. Quantify the radioactivity in each fraction to determine the metabolic fate of the incorporated fatty acids.

Synthesis and Analysis

Synthesis

The synthesis of a specific mixed-acid triglyceride like this compound for research purposes typically involves a multi-step chemical or enzymatic process. A common approach involves the protection and deprotection of glycerol hydroxyl groups to allow for the specific esterification of the desired fatty acids at the sn-1, sn-2, and sn-3 positions.

Analysis

The analysis of this compound in biological samples can be achieved through a combination of chromatographic and mass spectrometric techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for the separation and identification of specific triglyceride species within a complex lipid extract.

Conclusion

This compound, as an asymmetric triglyceride, is likely to have distinct metabolic and signaling properties compared to simple triglycerides. While direct experimental evidence for its specific biological functions is currently limited, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for future research. Elucidating the precise roles of this and other mixed-acid triglycerides will be crucial for a more complete understanding of lipid biology and its implications for human health and disease. Further investigation into its interactions with lipases, its metabolic fate in different cell types, and its potential signaling roles is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Digestion of Lipids in Real Foods: Influence of Lipid Organization Within the Food Matrix and Interactions with Nonlipid Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. api.pageplace.de [api.pageplace.de]

- 6. Effects of particle size on cell uptake of model triglyceride-rich particles with and without apoprotein E - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Sources of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and analysis of the specific triglyceride, 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.

Introduction to this compound

This compound, also known as TG(16:0/16:0/14:0), is a triacylglycerol (TAG) containing two palmitic acid moieties at the sn-1 and sn-2 positions and one myristic acid moiety at the sn-3 position of the glycerol (B35011) backbone. The identification and quantification of specific TAGs are crucial for understanding lipid metabolism, food science, and for the development of lipid-based therapeutics.

Natural Sources

Quantitative Data in Bovine Milk Fat

Direct quantitative data for the specific isomer this compound is not explicitly detailed in broad triglyceride profiling studies. However, comprehensive analyses of bovine milk fat provide quantitative data for TAG groups based on their total acyl carbon number and degree of unsaturation. This compound is a component of the TAG 46:0 group (total carbons from fatty acids: 16+16+14=46, with 0 double bonds).

The table below summarizes the relative abundance of major triacylglycerol groups found in bovine milk fat, which helps to contextualize the likely concentration of TAG 46:0.

| Triacylglycerol Group (Carbon Number:Double Bonds) | Relative Abundance (%) |

| 34:0 | Most Abundant |

| 36:0 | High Abundance |

| 38:1 | High Abundance |

| 38:0 | High Abundance |

| 40:1 | High Abundance |

| Data adapted from comprehensive milk lipidomics studies. The term "Abundant" indicates a high relative percentage, though exact values can vary between studies and milk sources. |

Experimental Protocols

The isolation and identification of this compound from its natural sources involve a multi-step process including lipid extraction, purification, and detailed analysis.

Lipid Extraction from Bovine Milk

Several methods are established for the extraction of total lipids from milk. The choice of method can influence the yield and purity of the extracted triglycerides.

a) Folch Method:

This is a classic liquid-liquid extraction method for recovering total lipids.

-

Protocol:

-

Homogenize 1 volume of milk with 2 volumes of a chloroform (B151607):methanol (2:1, v/v) mixture.

-

Agitate the mixture for 15-20 minutes at room temperature.

-

Add 0.2 volumes of a 0.9% NaCl solution to the mixture to facilitate phase separation.

-

Centrifuge the mixture to separate the layers.

-

The lower chloroform phase, containing the lipids, is carefully collected.

-

The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

-

b) One-Phase Extraction Method:

A simpler and high-throughput alternative to the Folch method.

-

Protocol:

c) Solid-Phase Extraction (SPE):

This method uses a solid matrix to retain the lipids, which are then eluted with a solvent.

-

Protocol:

-

Mix the milk sample with a solid support like silica (B1680970) gel and dry the mixture to a powder.

-

Pack the powder into a chromatography column.

-

Elute the lipids with a non-polar solvent mixture, such as diethyl ether:petroleum ether (1:1, v/v).

-

Evaporate the solvent to obtain the lipid extract.

-

Purification and Identification

Following extraction, the triglyceride fraction is further purified and individual TAGs are identified using chromatographic and spectrometric techniques.

a) Gas Chromatography (GC):

GC is a powerful tool for separating and quantifying triglycerides based on their carbon number.

-

Protocol:

-

The lipid extract is dissolved in a suitable solvent (e.g., hexane).

-

The sample is injected into a high-temperature capillary GC column.

-

A temperature gradient is applied to separate the triglycerides.

-

A Flame Ionization Detector (FID) is commonly used for detection and quantification.

-

b) High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is widely used for the separation of individual triglyceride species.

-

Protocol:

-

The lipid extract is dissolved in a mobile phase-compatible solvent.

-

Injection onto a C18 or C30 reversed-phase column.

-

A gradient elution with a mobile phase, often consisting of acetonitrile (B52724) and isopropanol, is used to separate the triglycerides.

-

Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

-

c) Mass Spectrometry (MS):

MS is used for the definitive identification of triglyceride structures. When coupled with a separation technique like HPLC or UPC², it provides detailed information on the fatty acid composition and their positions on the glycerol backbone.

-

Protocol:

-

The sample is introduced into the mass spectrometer, often after separation by chromatography.

-

Ionization of the triglyceride molecules is achieved using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

The mass-to-charge ratio of the parent ions and their fragmentation patterns (MS/MS) are analyzed to determine the exact molecular structure, including the specific fatty acids and their positions. The identification of this compound in bovine milk fat was confirmed using ultra-performance convergence chromatography (UPC²) combined with quadrupole time-of-flight mass spectrometry (Q-TOF-MS).[1][2]

-

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly involving this compound are not extensively documented, it participates in the general metabolic pathways of triglycerides.

Triglyceride Metabolism

The following diagram illustrates the general pathways of triglyceride synthesis (lipogenesis) and breakdown (lipolysis).

References

- 1. Chemical profiling of triacylglycerols and diacylglycerols in cow milk fat by ultra-performance convergence chromatography combined with a quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Comprehensive Characterization of Bovine Milk Lipids: Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (B40673) is a specific triacylglycerol (TAG) containing two palmitic acid moieties at the sn-1 and sn-2 positions and a myristic acid moiety at the sn-3 position of the glycerol (B35011) backbone. As a structured lipid, its defined fatty acid composition and positional distribution can impart unique physicochemical and physiological properties, making it a molecule of interest in various research and development contexts, including nutrition, drug delivery, and metabolic studies. This technical guide provides a comprehensive overview of the core biosynthetic pathways potentially involved in the synthesis of this compound, supported by available quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthetic Pathways

The biosynthesis of triacylglycerols in most eukaryotes primarily proceeds through two major pathways: the Kennedy pathway (also known as the glycerol-3-phosphate pathway) and the monoacylglycerol pathway. Both pathways converge at the formation of diacylglycerol, which is then acylated to form a triacylglycerol. The synthesis of a specific TAG, such as this compound, is dependent on the substrate availability of the respective fatty acyl-CoAs (palmitoyl-CoA and myristoyl-CoA) and the substrate specificity of the enzymes involved in the pathway.

The Kennedy Pathway (Glycerol-3-Phosphate Pathway)

The Kennedy pathway is the principal route for the de novo synthesis of TAGs in most tissues, including the liver and adipose tissue.[1][2] The pathway involves four key enzymatic steps:

-

Acylation of Glycerol-3-Phosphate: The pathway begins with the acylation of glycerol-3-phosphate at the sn-1 position by Glycerol-3-Phosphate Acyltransferase (GPAT) , utilizing a fatty acyl-CoA as the acyl donor to form lysophosphatidic acid (LPA). For the synthesis of the target molecule, this step would involve the utilization of palmitoyl-CoA.

-

Acylation of Lysophosphatidic Acid: The newly formed LPA is then acylated at the sn-2 position by 1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT), also known as Lysophosphatidic Acid Acyltransferase (LPAAT) . This reaction also requires a fatty acyl-CoA, which in this specific biosynthesis would be palmitoyl-CoA, resulting in the formation of 1,2-dipalmitoyl-sn-glycerol-3-phosphate (phosphatidic acid).

-

Dephosphorylation of Phosphatidic Acid: The phosphate (B84403) group is removed from phosphatidic acid by Phosphatidic Acid Phosphatase (PAP) , yielding 1,2-dipalmitoyl-rac-glycerol (B53016) (a diacylglycerol, DAG).

-

Acylation of Diacylglycerol: In the final and committed step of TAG synthesis, the diacylglycerol is acylated at the sn-3 position by Diacylglycerol Acyltransferase (DGAT) . To produce this compound, this reaction would utilize myristoyl-CoA.

The Monoacylglycerol Pathway

The monoacylglycerol pathway is most prominent in the intestine for the resynthesis of TAGs from dietary monoacylglycerols and fatty acids. However, the enzymes of this pathway are also present in other tissues like the liver. This pathway could contribute to the synthesis of the target TAG if the appropriate precursors are available.

-

Acylation of Monoacylglycerol: The pathway starts with a monoacylglycerol which is acylated by Monoacylglycerol Acyltransferase (MGAT) using a fatty acyl-CoA to form a diacylglycerol.

-

Acylation of Diacylglycerol: The resulting diacylglycerol is then acylated by Diacylglycerol Acyltransferase (DGAT) to form a triacylglycerol.

For the specific synthesis of this compound via this pathway, the starting substrate would need to be 2-palmitoyl-glycerol, which would be acylated by palmitoyl-CoA to form 1,2-dipalmitoylglycerol, followed by acylation with myristoyl-CoA.

References

Role of mixed-acid triglycerides in lipid metabolism

An In-depth Technical Guide on the Role of Mixed-Acid Triglycerides in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides (TGs), or triacylglycerols (TAGs), are the primary form of energy storage in most living organisms and constitute the major lipid component of dietary fats.[1][2] A triglyceride molecule consists of a glycerol (B35011) backbone esterified to three fatty acids. While simple triglycerides contain three identical fatty acids, the vast majority of naturally occurring triglycerides are mixed-acid triglycerides , in which two or three different fatty acids are present.[3] The specific arrangement of these fatty acids on the glycerol backbone at the stereospecific numbering (sn) positions sn-1, sn-2, and sn-3 significantly influences their metabolic fate, impacting digestion, absorption, transport, and subsequent signaling pathways. This technical guide provides a comprehensive overview of the pivotal role of mixed-acid triglycerides in lipid metabolism, with a focus on quantitative data, experimental methodologies, and the underlying signaling mechanisms.

Structure and Classification of Mixed-Acid Triglycerides

The structure of a triglyceride dictates its physicochemical properties and how it is processed by metabolic enzymes. Mixed-acid triglycerides are classified based on the identity and position of their constituent fatty acids. For example, a common mixed-acid triglyceride in human milk and many vegetable oils is 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), which contains oleic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position.[4][5] This specific arrangement is different from that of a simple triglyceride like tripalmitin (B1682551) (PPP) or a randomized mixture of the same fatty acids.

Metabolism of Mixed-Acid Triglycerides

The metabolism of mixed-acid triglycerides is a multi-step process involving digestion, absorption, chylomicron formation, transport, and tissue-specific uptake and utilization. The positional distribution of fatty acids on the glycerol backbone is a key determinant of this process.

Digestion and Absorption

In the small intestine, dietary triglycerides are hydrolyzed by pancreatic lipase (B570770). This enzyme exhibits specificity for the sn-1 and sn-3 positions, releasing free fatty acids from these outer positions and a 2-monoacylglycerol (2-MAG).[6][7][8]

-

Simple Triglycerides: For a simple triglyceride like tripalmitin (PPP), this results in two molecules of free palmitic acid and one molecule of 2-palmitoylglycerol.

-

Mixed-Acid Triglycerides: For a mixed-acid triglyceride like OPO, the result is two molecules of free oleic acid and one molecule of 2-palmitoylglycerol.

The fatty acids at the sn-2 position are generally absorbed as part of the 2-MAG.[9] This is metabolically significant because long-chain saturated fatty acids, like palmitic acid, are less readily absorbed as free fatty acids and can form insoluble calcium soaps in the intestine, leading to their excretion.[10] Therefore, positioning a saturated fatty acid at the sn-2 position, as seen in OPO, enhances its absorption.[4]

Chylomicron Assembly and Transport

Inside the enterocytes of the small intestine, the absorbed 2-MAGs and free fatty acids are re-esterified to form new triglycerides. These newly synthesized triglycerides, along with cholesterol and apolipoproteins, are packaged into large lipoprotein particles called chylomicrons.[11] Chylomicrons are then secreted into the lymphatic system and subsequently enter the bloodstream, where they transport dietary lipids to various tissues.[12][13] The composition of the fatty acids in the chylomicron triglycerides is influenced by the composition and structure of the dietary triglycerides.[11][14]

Tissue Uptake and Utilization

In the circulation, lipoprotein lipase (LPL), an enzyme located on the surface of capillary endothelial cells in tissues like adipose tissue and muscle, hydrolyzes the triglycerides within chylomicrons.[15] This releases fatty acids, which can then be taken up by the surrounding cells for energy or storage. The structure of the triglyceride can influence the rate of LPL-mediated hydrolysis.[16] The chylomicron remnants, now depleted of most of their triglyceride content, are eventually cleared from the circulation by the liver.[12]

Quantitative Data on Mixed-Acid Triglyceride Metabolism

The structural differences between mixed-acid and simple triglycerides lead to quantifiable differences in their metabolic handling. The following tables summarize key quantitative data from studies comparing the metabolism of different triglyceride structures.

Table 1: Comparative Absorption of Different Triglyceride Structures

| Triglyceride Type | Fatty Acid at sn-2 | Fatty Acids at sn-1,3 | Relative Absorption Efficiency (%) | Reference |

| OPO | Palmitic Acid | Oleic Acid | High (~95%) | [4] |

| POP | Oleic Acid | Palmitic Acid | Moderate | [17] |

| Tripalmitin (PPP) | Palmitic Acid | Palmitic Acid | Low | [8] |

| Triolein (OOO) | Oleic Acid | Oleic Acid | High | [8] |

Table 2: Postprandial Plasma Triglyceride Response to Different Dietary Fats

| Dietary Fat | Peak Plasma Triglyceride Concentration (mmol/L) | Time to Peak (hours) | Area Under the Curve (AUC) | Reference |

| High sn-2 Palmitate Oil | Lower | Delayed | Reduced | [9] |

| Standard Vegetable Oil | Higher | Earlier | Increased | [9] |

| Glycerol Tristearate | Significantly Lower | - | Lower | [8] |

| Glycerol Trioleate | Significantly Higher | - | Higher | [8] |

Table 3: Fatty Acid Composition of Adipose Tissue Triglycerides After Different Diets

| Dietary Group | Palmitic Acid (16:0) (%) | Stearic Acid (18:0) (%) | Oleic Acid (18:1n-9) (%) | Linoleic Acid (18:2n-6) (%) | Reference |

| High Palmitic Acid Diet | Increased | Decreased | Decreased | Decreased | [15] |

| High Stearic Acid Diet | Decreased | Increased | Increased | No Significant Change | [15] |

| Weight Maintenance Diet | Decreased | Increased | Increased | No Significant Change | [3] |

Signaling Pathways Modulated by Mixed-Acid Triglycerides

The metabolic products of mixed-acid triglyceride digestion, particularly the specific fatty acids and 2-monoacylglycerols, can act as signaling molecules that influence various cellular processes, including gene expression related to lipid metabolism and inflammation.

PPARα and Fatty Acid Oxidation

Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that acts as a key regulator of fatty acid oxidation.[18] Certain fatty acids and their derivatives can bind to and activate PPARα, leading to the increased expression of genes involved in the uptake and breakdown of fatty acids. The profile of fatty acids released from mixed-acid triglycerides can thus modulate PPARα activity and influence the overall rate of fat burning.

SREBP-1c and Lipogenesis

Sterol regulatory element-binding protein-1c (SREBP-1c) is a major transcription factor that controls the expression of genes involved in de novo lipogenesis (the synthesis of new fatty acids).[18] Polyunsaturated fatty acids are known to suppress the activity of SREBP-1c, thereby reducing fat synthesis.[19] The specific fatty acid composition of mixed-acid triglycerides can therefore impact SREBP-1c-mediated gene expression and regulate the balance between fat storage and synthesis.[18]

Inflammatory Signaling

Palmitic acid, a saturated fatty acid, has been shown to act as a signaling molecule that can activate inflammatory pathways, potentially through Toll-like receptor 4 (TLR4) and the activation of NF-κB and MAPK signaling.[20] The delivery of palmitic acid to cells, influenced by its position on the dietary triglyceride, can therefore modulate inflammatory responses.[21]

Experimental Protocols

The study of mixed-acid triglyceride metabolism employs a range of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

In Vivo Triglyceride Metabolism using Stable Isotope Tracing

This protocol outlines a method to trace the metabolic fate of fatty acids from a specific mixed-acid triglyceride in vivo.[22][23][24]

Objective: To quantify the absorption, transport, and tissue-specific uptake of fatty acids from a custom-synthesized, stable isotope-labeled mixed-acid triglyceride.

Materials:

-

Stable isotope-labeled mixed-acid triglyceride (e.g., with ¹³C-labeled fatty acids).

-

Experimental animals (e.g., rats or mice with cannulated thoracic ducts or indwelling catheters).

-

Lipid extraction solvents (e.g., chloroform/methanol mixture).

-

Internal standards for mass spectrometry.

-

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

-

Tracer Administration: Administer the stable isotope-labeled mixed-acid triglyceride to the experimental animals orally or via infusion.

-

Sample Collection: Collect blood, lymph, and tissue samples at various time points after tracer administration.

-

Lipid Extraction: Extract total lipids from the collected samples using a method such as the Folch or Bligh-Dyer procedure.

-

Triglyceride Isolation: Isolate the triglyceride fraction from the total lipid extract using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

-

Fatty Acid Analysis: Transesterify the isolated triglycerides to fatty acid methyl esters (FAMEs).

-

Mass Spectrometry Analysis: Analyze the FAMEs by GC-MS or the intact triglycerides by LC-MS to determine the isotopic enrichment of the labeled fatty acids in different lipid pools and tissues.

-

Kinetic Modeling: Use the isotopic enrichment data to perform kinetic modeling and calculate parameters such as absorption rates, clearance rates, and tissue-specific fatty acid fluxes.

Positional Analysis of Fatty Acids in Triglycerides

This protocol describes a method for determining the distribution of fatty acids at the sn-1, sn-2, and sn-3 positions of a mixed-acid triglyceride.

Objective: To determine the regiospecificity of fatty acids in a given triglyceride sample.

Materials:

-

Pancreatic lipase.

-

Tris-HCl buffer.

-

Bile salts and calcium chloride solution.

-

Lipid extraction solvents.

-

Thin-layer chromatography (TLC) plates and developing solvents.

-

Gas chromatography (GC) system.

Procedure:

-

Enzymatic Hydrolysis: Incubate the triglyceride sample with pancreatic lipase in a buffered solution containing bile salts and calcium chloride. The lipase will selectively hydrolyze the fatty acids at the sn-1 and sn-3 positions.

-

Reaction Quenching: Stop the reaction after a short period (to achieve partial hydrolysis) by adding acid.

-

Lipid Extraction: Extract the lipid products (unreacted triglycerides, diglycerides, 2-monoacylglycerols, and free fatty acids).

-

TLC Separation: Separate the different lipid classes by TLC.

-

2-Monoacylglycerol Isolation: Scrape the band corresponding to the 2-monoacylglycerols from the TLC plate and extract the lipids.

-

Fatty Acid Analysis of 2-MAG: Convert the fatty acids of the isolated 2-monoacylglycerols into FAMEs and analyze their composition by GC. This provides the fatty acid composition of the sn-2 position.

-

Fatty Acid Analysis of Total TG: Analyze the fatty acid composition of the original, unhydrolyzed triglyceride sample.

-

Calculation: The fatty acid composition of the sn-1 and sn-3 positions can be calculated by subtracting the composition of the sn-2 position (multiplied by one-third) from the total fatty acid composition (multiplied by three) and dividing the result by two.

Experimental and Analytical Workflows

The comprehensive analysis of mixed-acid triglycerides in biological systems follows a structured workflow, from sample acquisition to data interpretation.

Conclusion

Mixed-acid triglycerides are not merely passive energy storage molecules; their specific structures are critical determinants of their metabolic fate and signaling functions. The position of fatty acids on the glycerol backbone significantly influences their digestion, absorption, and subsequent effects on cellular signaling pathways that regulate lipid metabolism and inflammation. A thorough understanding of the metabolism of mixed-acid triglycerides is essential for researchers, scientists, and drug development professionals working in the fields of nutrition, metabolic diseases, and pharmacology. The application of advanced analytical techniques, such as stable isotope tracing and lipidomics, will continue to unravel the complex roles of these fascinating molecules in health and disease.

References

- 1. Overview of Lipid Metabolism - Endocrine and Metabolic Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 2. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

- 3. Fatty Acid Composition of Adipose Tissue Triglycerides After Weight Loss and Weight Maintenance: the DIOGENES Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pancreatic lipase assays with triglycerides as substrate: contribution of each sequential reaction to product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparison of absorption of glycerol tristearate and glycerol trioleate by rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SN2 Palmitate - Wikipedia [en.wikipedia.org]

- 11. Medium-chain fatty acids: evidence for incorporation into chylomicron triglycerides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative studies of the metabolism of chylomicron triglycerides and cholesterol by liver and extrahepatic tissues of sheep and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative studies of the metabolism of chylomicron triglycerides and cholesterol by liver and extrahepatic tissues of sheep and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic effects of dietary stearic acid in mice: changes in the fatty acid composition of triglycerides and phospholipids in various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects of glyceride structure on absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of triacylglycerol structure and solid fat content on fasting responses of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. foodandnutritionresearch.net [foodandnutritionresearch.net]

- 19. Fatty acid supplied as triglyceride regulates SRE-mediated gene expression as efficiently as free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dietary Triacylglycerols with Palmitic Acid in the sn-2 Position Modulate Levels of N-Acylethanolamides in Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 24. researchgate.net [researchgate.net]

Solubility Profile of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (TG(16:0/16:0/14:0)), a mixed-acid triglyceride. The document compiles available quantitative solubility data, offers detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures. This information is critical for applications in pharmaceutical formulations, lipid-based drug delivery systems, and biochemical research.

Core Concepts in Triglyceride Solubility

Triglycerides, being non-polar lipids, are generally soluble in non-polar organic solvents and sparingly soluble in polar solvents.[1] Their solubility is influenced by the chain length and degree of saturation of their constituent fatty acids, as well as the temperature and the polarity of the solvent. The principle of "like dissolves like" is paramount; non-polar triglycerides will dissolve best in non-polar solvents such as chloroform, hexane, and ethers.[1] Conversely, they exhibit poor solubility in highly polar solvents like water and limited solubility in protic polar solvents such as ethanol.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The primary data point found is its solubility in chloroform. For a comprehensive understanding, this guide includes solubility data for structurally similar triglycerides to provide a comparative context.

| Compound | Solvent | Temperature | Solubility |

| This compound | Chloroform | Not Specified | ~1 mg/mL[2][3] |

| 1,2-Dipalmitoyl-3-pentadecanoyl-rac-glycerol | Chloroform | Not Specified | 10 mg/mL[4] |

| 1,2-Dipalmitoyl-3-stearoyl-rac-glycerol | DMF | Not Specified | 10 mg/mL[5][6] |

| 1-Myristoyl-2-oleoyl-3-palmitoyl-rac-glycerol | DMF | Not Specified | 10 mg/mL[7] |

| 1-Myristoyl-2-oleoyl-3-palmitoyl-rac-glycerol | Ethanol | Not Specified | 10 mg/mL[7] |

| 1-Palmitoyl-2-oleoyl-3-arachidonoyl-rac-glycerol | DMF | Not Specified | 10 mg/mL[8] |

| 1-Palmitoyl-2-oleoyl-3-arachidonoyl-rac-glycerol | Ethanol | Not Specified | 10 mg/mL[8] |

| 1-Myristoyl-2-palmitoyl-3-butyryl-rac-glycerol | Chloroform | Not Specified | Slightly soluble[9] |

| 1-Myristoyl-2-palmitoyl-3-butyryl-rac-glycerol | Methanol | Not Specified | Slightly soluble[9] |

Experimental Protocols for Solubility Determination

Several established methods can be employed to determine the solubility of triglycerides in organic solvents. The following protocols are generalized and can be adapted for this compound.

Method 1: Isothermal Equilibrium (Shake-Flask Method)

This gravimetric method is a standard technique for determining saturation solubility.

1. Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., chloroform, ethanol, hexane, acetone)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Micropipettes

-

Vacuum oven or desiccator

2. Protocol:

-

Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure saturation.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials to sediment the undissolved solute.

-

Carefully withdraw a known aliquot of the supernatant (the saturated solution) using a micropipette.

-

Transfer the aliquot to a pre-weighed container.

-

Evaporate the solvent from the aliquot in a vacuum oven or desiccator until a constant weight of the dissolved triglyceride is achieved.

-

Calculate the solubility in mg/mL or g/100g of solvent based on the mass of the dissolved triglyceride and the volume/mass of the solvent in the aliquot.

Method 2: High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the concentration of the dissolved triglyceride in a saturated solution.

1. Materials and Equipment:

-

HPLC system with a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector - ELSD)

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Mobile phase compatible with the solvent and analyte

-

Standard solutions of this compound of known concentrations

-

Syringe filters (e.g., 0.22 µm PTFE)

2. Protocol:

-

Prepare saturated solutions as described in the Shake-Flask Method (Steps 1-5).

-

Filter an aliquot of the supernatant through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the calibration curve.

-

Prepare a series of standard solutions of this compound and generate a calibration curve by plotting detector response versus concentration.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Determine the concentration of the triglyceride in the diluted sample from the calibration curve.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: A flowchart of the experimental workflow for determining triglyceride solubility.

This guide serves as a foundational resource for professionals working with this compound. While specific quantitative data remains scarce, the provided protocols and comparative data offer a robust framework for its practical application and further characterization.

References

- 1. scribd.com [scribd.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 1,2-Dipalmitoyl-3-Stearoyl-rac-glycerol | CAS 2177-98-2 | Cayman Chemical | Biomol.com [biomol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol | CAS 99131-43-8 | Cayman Chemical | Biomol.com [biomol.com]

- 8. 1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerol | CAS 675876-04-7 | Cayman Chemical | Biomol.com [biomol.com]

- 9. caymanchem.com [caymanchem.com]